Z-Arg(NO2)-pNA
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23N7O7 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-[[amino(nitramido)methylidene]amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H23N7O7/c21-19(25-27(32)33)22-12-4-7-17(24-20(29)34-13-14-5-2-1-3-6-14)18(28)23-15-8-10-16(11-9-15)26(30)31/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,28)(H,24,29)(H3,21,22,25)/t17-/m0/s1 |
InChI Key |
YXSUFMQQJVVWRC-KRWDZBQOSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
sequence |
X |
Origin of Product |
United States |
Chemical Reactions Analysis
Isocyanate Coupling
-
Reagents : p-nitrophenyl isocyanate, hexamethylphosphoric triamide (HMPA), triethylamine (TEA).
-
Mechanism : Z-Arg(NO₂)-OH reacts with p-nitrophenyl isocyanate to form the amide bond.
-
Yield : 57–70% with DMAP as a catalyst, but purity issues arise due to hydantoin byproducts (14–22%) .
-
Limitation : Requires purification of unstable p-nitrophenyl isocyanate .
Modified Curtius Reaction
-
Reagents : Diphenyl phosphorazidate (DPPA), 1,2-dichloroethane.
-
Mechanism : p-Nitrobenzoic acid undergoes a Curtius-like rearrangement to generate p-nitrophenyl isocyanate in situ, which reacts with Z-Arg(NO₂)-OH.
-
Yield : 95% without byproducts, achieved in a one-pot procedure .
-
Advantage : Avoids handling toxic phosgene and improves efficiency .
Phospho-Azo Method
-
Reagents : Phosphorus oxychloride (POCl₃), pyridine.
-
Mechanism : Activation of the carboxyl group of Z-Arg(NO₂)-OH by POCl₃, followed by coupling with p-nitroaniline.
-
Efficiency : Minimizes side reactions compared to other methods .
Reaction Conditions and Yield Data
| Method | Yield | Key Reagents | Byproducts |
|---|---|---|---|
| Isocyanate Coupling | 57–70% | p-Nitrophenyl isocyanate, DMAP | Hydantoin (14–22%) |
| Modified Curtius | 95% | DPPA, 1,2-dichloroethane | None detected |
| Phospho-Azo (POCl₃) | 43–94% | POCl₃, pyridine | Minimal |
Structural and Stability Considerations
-
Precursor : Z-Arg(NO₂)-OH (CAS: 2304-98-5) is synthesized via nitroguanidination of Z-Arg-OH .
-
Purity : High yields (95%) in the Curtius method reduce impurities like hydantoin, critical for enzymatic assays .
-
Storage : Requires refrigeration (2–8°C) due to sensitivity to decomposition .
Research Findings and Optimization
Comparison with Similar Compounds
Research Implications and Limitations
- Characterization Requirements: Per , full spectral data (1H/13C NMR, HRMS) is mandatory to confirm this compound’s structure and rule out isomerization or degradation .
Preparation Methods
Reaction Mechanism and Reagents
The established method involves the activation of Z-L-Arg(NO2)-OH’s α-amino group through reaction with p-nitrophenyl isocyanate in HMPA and TEA. This solvent system facilitates the nucleophilic attack of the amino group on the isocyanate’s carbonyl carbon, forming a urea linkage. The reaction proceeds as follows:
$$
\text{Z-L-Arg(NO}2\text{)-OH} + \text{p-O}2\text{N-C}6\text{H}4\text{-NCO} \xrightarrow{\text{HMPA, TEA}} \text{Z-L-Arg(NO}_2\text{)-pNA} + \text{Byproducts}
$$
Key reagents:
- Z-L-Arg(NO2)-OH : Nα-benzyloxycarbonyl protection ensures selectivity for the α-amino group.
- p-Nitrophenyl isocyanate : Electrophilic agent for urea bond formation.
- HMPA : Polar aprotic solvent enhancing nucleophilicity.
- TEA : Base for deprotonating the amino group.
Yield and Byproduct Analysis
The analogous synthesis of Boc-L-Leu-pNA yields 57% of the target product, with 14% hydantoin byproduct. Hydantoin formation occurs via intramolecular cyclization when the backbone nitrogen attacks the carbonyl intermediate (Figure 1). Mitigation strategies include:
- Temperature control : Lower temperatures (0–5°C) reduce cyclization rates.
- Solvent optimization : HMPA’s high polarity stabilizes transition states favoring linear product formation.
Critical Factors in Synthesis Optimization
Solvent and Base Selection
HMPA’s role is twofold: it solubilizes polar intermediates and stabilizes the transition state through hydrogen bonding. Alternatives like dimethylformamide (DMF) or dimethylacetamide (DMAc) are less effective due to lower dielectric constants. TEA is preferred over stronger bases (e.g., DBU) to minimize epimerization at the arginine chiral center.
Side Reaction Management
Hydantoin formation is the primary side reaction, quantified at 14% in model systems. Key interventions include:
- Stoichiometric precision : Excess p-nitrophenyl isocyanate (1.2 equiv) drives the reaction forward.
- Short reaction times : Limiting duration to 2–4 hours minimizes cyclization.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using gradient elution (ethyl acetate/hexane → methanol/dichloromethane). Post-purification, the Mts (mesitylene-2-sulfonyl) protecting group on arginine’s ω-amino group is removed using methanesulfonic acid-anisole, followed by neutralization with TEA.
Comparative Analysis with Alternative Methods
No alternative synthesis routes for Z-Arg(NO2)-pNA are reported in the provided literature. However, submonomeric strategies for peptide nucleic acids (PNAs) highlight reductive amination and Ir(III)-catalyzed transfer hydrogenation as potential alternatives for urea bond formation. These methods, while effective for PNAs, remain untested for this compound and may require adaptation to accommodate the nitroarginine side chain.
Industrial and Practical Considerations
Scalability Challenges
- HMPA toxicity : Classified as a reproductive toxin, necessitating substitution with safer solvents like N-methyl-2-pyrrolidone (NMP) in large-scale processes.
- Cost of p-nitrophenyl isocyanate : ~$350/g (Sigma-Aldrich, 2025), driving interest in cheaper electrophiles.
Environmental Impact
Waste streams containing HMPA require specialized treatment via activated carbon filtration or oxidative degradation.
Table 1: Summary of this compound Synthesis Conditions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
